molecular formula C12H15NO B13112425 1-(1,1-Dimethylisoindolin-2-yl)ethanone

1-(1,1-Dimethylisoindolin-2-yl)ethanone

Cat. No.: B13112425
M. Wt: 189.25 g/mol
InChI Key: ZQKMQTWPJKHJNX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(1,1-Dimethylisoindolin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,1-dimethylisoindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(1,1-Dimethylisoindolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Dimethylisoindolin-2-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s indole structure makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylisoindolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(1,1-Dimethylisoindolin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-indol-3-yl)ethanone: This compound has a similar indole structure but with different substituents, leading to variations in its chemical and biological properties.

    1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: Another indole derivative with distinct substituents, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,3-dimethyl-1H-isoindol-2-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-9(14)13-8-10-6-4-5-7-11(10)12(13,2)3/h4-7H,8H2,1-3H3

InChI Key

ZQKMQTWPJKHJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2C1(C)C

Origin of Product

United States

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